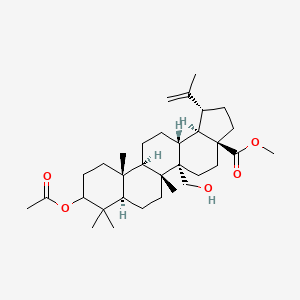

3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

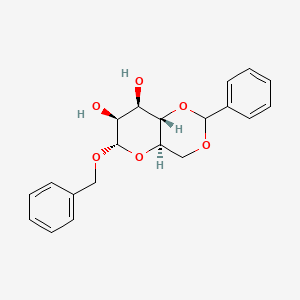

3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester, also known as 3α, 27-Dihydroxylupen-20(29)-en-28-oic acid methyl ester, is a potent Topoisomerase II inhibitor . It is a compound with the molecular formula C33H52O5 and a molecular weight of 528.774 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C33H52O5 . Unfortunately, the search results do not provide a detailed structural analysis.Physical And Chemical Properties Analysis

This compound has a molecular weight of 528.774 and a molecular formula of C33H52O5 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound should be stored as a powder at -20°C for 3 years or in solvent at -80°C for 2 years .Applications De Recherche Scientifique

DNA Topoisomerase II Inhibition

3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester has been identified as a DNA topoisomerase II inhibitor. This activity was discovered in a study involving triterpenoids isolated from the roots of Peganum nigellastrum, where this compound demonstrated significant inhibitory activity with an IC50 value of 8.9 µM/mL (Ma, Hano, Nomura, & Chen, 2000).

Cytotoxic Activities

Research on triterpenoids from the root bark of Helicteres angustifolia revealed that compounds similar to 3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester exhibited cytotoxic activities against various human cancer cell lines, including colorectal cancer (COLO 205), hepatoma (Hep G2), and gastric cancer (AGS) (Pan, Chen, Lee, & Chen, 2008).

Antifeedent Properties

A study on betulinic acid derivatives, closely related to 3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester, demonstrated antifeedent activity against the agricultural pest tobacco caterpillar larvae (Jagadeesh, Krupadanam, Srimannarayana, Murthy, Kaur, & Raja, 1998).

Anti-HIV and Anti-Inflammatory Activities

Research involving lupanes from the leaves and twigs of Garcinia hanburyi, which are structurally similar to 3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester, showed anti-HIV-1 activities and anti-inflammatory effects in various assays (Reutrakul et al., 2010).

Gastroprotective Effects

In a study involving triterpenoids isolated from Anabasis articulata, compounds structurally related to 3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester demonstrated gastroprotective effects and cytotoxic activities against tumor cell lines (Gamal, Abo-El-Seoud, & Attia, 2021).

Mécanisme D'action

3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester acts as a potent inhibitor of Topoisomerase II . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. By inhibiting Topoisomerase II, this compound can interfere with the cell cycle and potentially have anti-cancer effects.

Propriétés

IUPAC Name |

methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O5/c1-20(2)22-11-16-32(28(36)37-8)17-18-33(19-34)23(27(22)32)9-10-25-30(6)14-13-26(38-21(3)35)29(4,5)24(30)12-15-31(25,33)7/h22-27,34H,1,9-19H2,2-8H3/t22-,23+,24-,25+,26?,27+,30-,31+,32-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEGNJRCYISSOX-DBWROOMJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)OC(=O)C)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)CO)C)(C)C)OC(=O)C)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71307350 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)

![5-[2-(2-Methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B561695.png)